

An In-depth Technical Guide on the Spectroscopic Data of Marstenacisside F1

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Compound of Interest

Compound Name: Marstenacisside F1

Cat. No.: B12381541

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This guide provides a detailed overview of the spectroscopic data for **Marstenacisside F1**, a polyoxypregnane glycoside isolated from the roots of *Marsdenia tenacissima*. The structural elucidation of this compound was achieved through extensive spectroscopic analysis, primarily High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical properties and identification of this natural product.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) Data

HRESIMS analysis was crucial in determining the molecular formula of **Marstenacisside F1**. The observed sodium adduct ion in the HRESIMS spectrum provided the basis for this calculation.

Ion	Calculated Mass (m/z)	Observed Mass (m/z)	Molecular Formula
[M + Na] ⁺	877.4345	877.4344	C ₄₇ H ₆₆ NaO ₁₄

Table 1: HRESIMS Data for **Marstenacisside F1**[\[1\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The structural framework of **Marstenaciisside F1**, including its aglycone and sugar moieties, was elucidated using one-dimensional (1D) and two-dimensional (2D) NMR experiments. The data presented below are the ^{13}C and ^1H NMR chemical shifts, recorded in pyridine- d_5 .

^{13}C NMR Spectroscopic Data

The ^{13}C NMR data provides a detailed carbon skeleton of both the aglycone and the sugar components of **Marstenaciisside F1**.

Position	δ_c (ppm)	Position	δ_c (ppm)
1	38.0	16	28.5
2	29.0	17	61.1
3	76.4	18	13.9
4	38.4	19	22.0
5	45.4	20	72.8
6	27.6	21	22.8
7	25.1	Tigloyl Group	
8	78.4	1'	167.4
9	46.1	2'	128.5
10	36.9	3'	138.1
11	74.0	4'	14.2
12	76.8	5'	11.6
13	55.4	Benzoyl Group	
14	85.3	1"	166.1
15	34.7	2", 6"	129.7
3", 5"	128.3		
4"	133.1		

Table 2: ^{13}C NMR Data of the Aglycone Moiety of **Marstenacisside F1** (125 MHz, pyridine- d_5)
[\[1\]](#)[\[2\]](#)

Position	Oleandropyranosyl (Ole)	6-deoxy-3-O-methyl-allopyranose (Allo)
1	96.9	99.1
2	34.7	71.2
3	77.9	84.1
4	79.1	74.4
5	71.7	70.3
6	18.2	18.3
3-OCH ₃	-	58.0

Table 3: ¹³C NMR Data of the Sugar Moieties of **Marstenacisside F1** (125 MHz, pyridine-d₅)[\[1\]](#)

¹H NMR Spectroscopic Data

The ¹H NMR data for the sugar moieties confirms the types of sugars and their linkages.

Position	Oleandropyranosyl (Ole) (J in Hz)	6-deoxy-3-O-methyl-allopyranose (Allo) (J in Hz)
1	4.58 (dd, 9.8, 1.8)	4.79 (d, 8.1)
2	2.37 (m), 1.62 (m)	3.52 (m)
3	3.73 (m)	3.32 (m)
4	3.42 (m)	3.63 (m)
5	3.68 (m)	3.82 (m)
6	1.48 (d, 6.1)	1.51 (d, 6.2)
3-OCH ₃	-	3.56 (s)

Table 4: ¹H NMR Data of the Sugar Moieties of **Marstenacisside F1** (500 MHz, pyridine-d₅)[\[1\]](#)

Experimental Protocols

The spectroscopic data for **Marstenacisside F1** were acquired using standard, yet sophisticated, analytical techniques. The general procedures are outlined below.

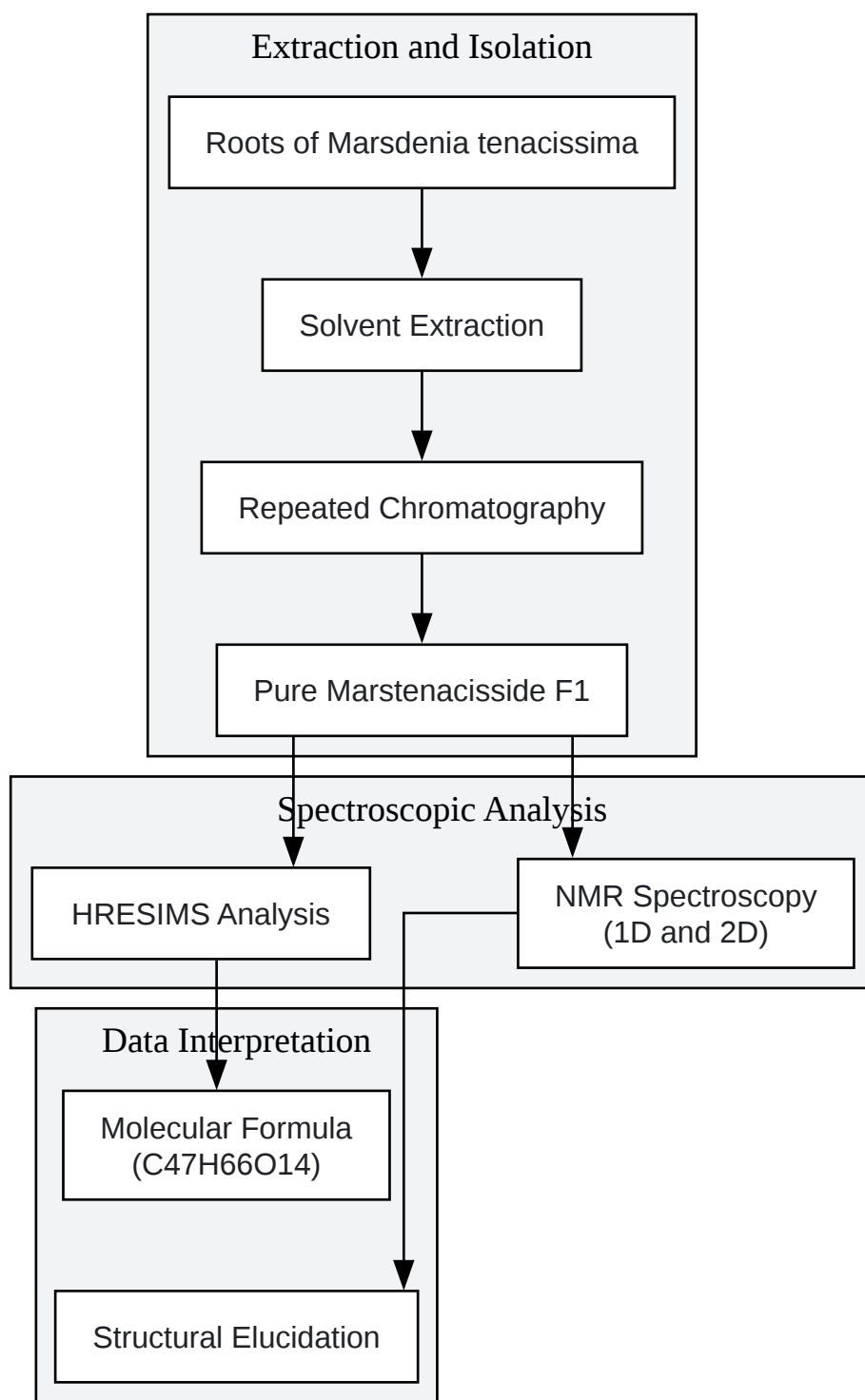
Isolation of **Marstenacisside F1** **Marstenacisside F1**, along with other polyoxypregnane glycosides, was isolated from the roots of *Marsdenia tenacissima*. The isolation process typically involves extraction with a suitable solvent, followed by repeated chromatographic techniques to purify the individual compounds.^[1]

HRESIMS Analysis High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was performed to determine the elemental composition and exact mass of the compound. The analysis of **Marstenacisside F1** revealed a sodium adduct ion $[M + Na]^+$ at m/z 877.4344, which corresponds to the molecular formula $C_{47}H_{66}O_{14}$.^[1]

NMR Spectroscopy The NMR spectra were recorded on a 500 MHz spectrometer. The sample was dissolved in deuterated pyridine ($pyridine-d_5$). One-dimensional (1H and ^{13}C) and two-dimensional (HSQC, HMBC, and 1H - 1H COSY) NMR experiments were conducted to establish the complete structure of the molecule. The coupling constants of the anomeric protons in the 1H NMR spectrum indicated the β -orientation for both glycosidic linkages.^[1]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **Marstenacisside F1**.



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Caption: Workflow for the spectroscopic analysis of **Marstenacisside F1**.

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References

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